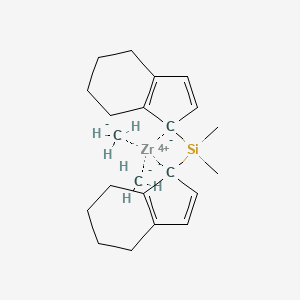
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl (rac-DMSZ) is an organometallic compound that has been widely studied in recent years due to its unique properties and potential applications. Rac-DMSZ is a dimethylsilyl derivative of zirconium, which has a tetrahydro-1-indenyl ring attached to it. The compound has been found to possess a wide range of properties, including antioxidant, anti-inflammatory and anticancer activities. Rac-DMSZ has also been found to be an effective catalyst for a variety of chemical reactions, including the formation of polymers and the synthesis of pharmaceuticals.
科学的研究の応用
Rac-DMSZ has been studied for its potential applications in a variety of scientific fields. It has been found to be an effective catalyst for a variety of chemical reactions, including the formation of polymers and the synthesis of pharmaceuticals. Rac-DMSZ has also been studied for its potential antioxidant, anti-inflammatory and anticancer activities. In addition, rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has been studied for its potential applications in nanotechnology, as it has been found to be an effective stabilizer for metal nanoparticles.
作用機序
The exact mechanism of action of rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which can cause oxidative stress and damage to cells. Rac-DMSZ is also believed to have anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Finally, this compound is believed to have anticancer properties, as it has been found to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Rac-DMSZ has been found to have a wide range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, oxidative stress, and cell death. It has also been found to reduce the production of pro-inflammatory cytokines, as well as to reduce the growth of cancer cells. Rac-DMSZ has also been found to have beneficial effects on the immune system, as it has been found to increase the production of cytokines that promote the development of T-cells and B-cells.
実験室実験の利点と制限
Rac-DMSZ has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has been found to be an effective catalyst for a variety of chemical reactions, making it useful for a variety of laboratory experiments. However, this compound also has some limitations. It is not water-soluble, which can limit its use in certain types of experiments. Additionally, this compound is relatively expensive, which can be a limiting factor for some experiments.
将来の方向性
Rac-DMSZ has a wide range of potential applications, and there are many possible future directions for research. One possible future direction is to further explore the compound’s antioxidant, anti-inflammatory and anticancer activities. Additionally, further research could be conducted to explore the compound’s potential applications in nanotechnology and its potential role in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the compound’s potential effects on the immune system and its potential role in the treatment of autoimmune diseases.
合成法
Rac-DMSZ can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of zirconium tetrachloride with dimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out at temperatures between 40 and 50 °C, and the product is isolated as a white solid. Other methods of synthesis include the reaction of zirconium tetrachloride with dimethylsilyl bromide, the reaction of zirconium tetrachloride with dimethylsilyl iodide, and the reaction of zirconium tetrachloride with dimethylsilyl fluoride.
特性
IUPAC Name |
carbanide;dimethyl-bis(4,5,6,7-tetrahydroinden-1-id-1-yl)silane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDRHPIKYMLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC2=C1CCCC2)[C-]3C=CC4=C3CCCC4.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


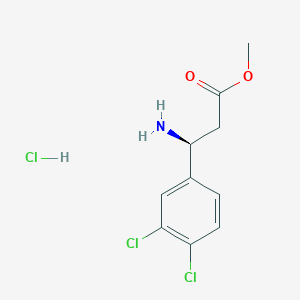
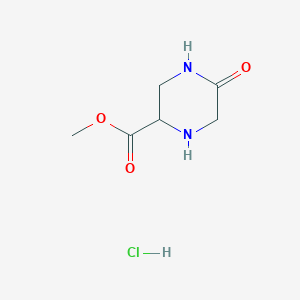
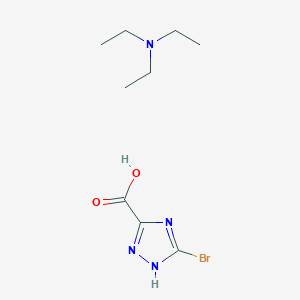
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)



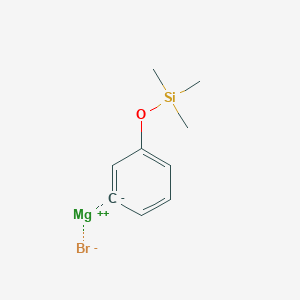
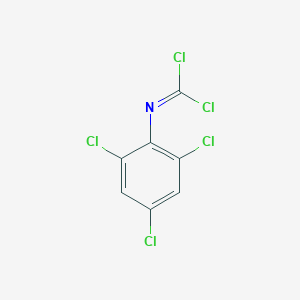
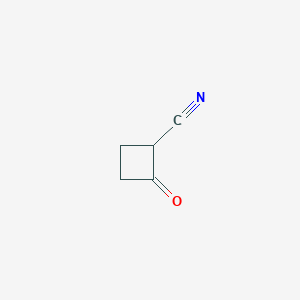
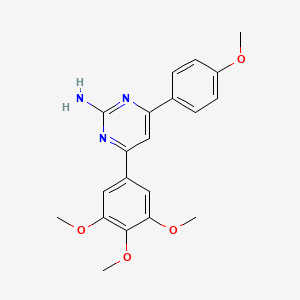
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)